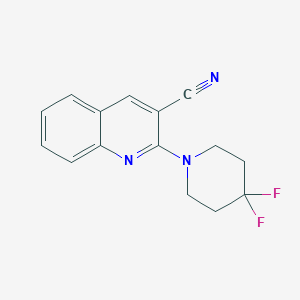

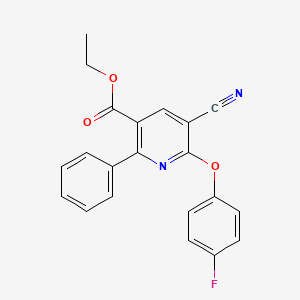

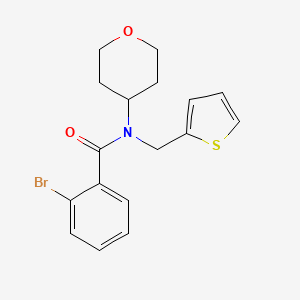

2-(4,4-Difluoropiperidin-1-yl)quinoline-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 2-(4,4-Difluoropiperidin-1-yl)quinoline-3-carbonitrile, focusing on six unique applications:

Photovoltaic Applications

Quinoline derivatives, including 2-(4,4-Difluoropiperidin-1-yl)quinoline-3-carbonitrile, have shown promise in third-generation photovoltaic cells. These compounds are utilized in the development of organic polymer solar cells and dye-sensitized solar cells (DSSCs). Their unique absorption spectra and energy levels make them suitable for enhancing the efficiency of photovoltaic cells .

Corrosion Inhibition

This compound has been studied for its potential as a corrosion inhibitor for mild steel in acidic environments. Research indicates that quinoline-3-carbonitrile derivatives can form protective layers on metal surfaces, thereby preventing corrosion. The effectiveness of these inhibitors is often evaluated using electrochemical techniques and quantum chemical calculations .

Organic Light-Emitting Diodes (OLEDs)

Quinoline derivatives are also explored for their applications in OLEDs. These compounds can serve as materials for the emission layer in OLEDs, contributing to the development of efficient and durable organic electronic devices. Their optoelectronic properties are crucial for the performance of OLEDs .

Biomedical Applications

In the biomedical field, quinoline derivatives are investigated for their potential therapeutic properties. These compounds are studied for their antimicrobial, antiviral, and anticancer activities. The unique chemical structure of 2-(4,4-Difluoropiperidin-1-yl)quinoline-3-carbonitrile allows it to interact with biological targets, making it a candidate for drug development .

Catalysis

Quinoline derivatives, including 2-(4,4-Difluoropiperidin-1-yl)quinoline-3-carbonitrile, are used as catalysts in various chemical reactions. Their ability to facilitate organic transformations makes them valuable in synthetic chemistry. These compounds can enhance reaction rates and selectivity, contributing to more efficient chemical processes .

Material Science

In material science, quinoline derivatives are explored for their potential in developing new materials with unique properties. These compounds can be used to create polymers, coatings, and other materials with specific mechanical, thermal, and optical characteristics. Their versatility makes them suitable for a wide range of applications in material science .

properties

IUPAC Name |

2-(4,4-difluoropiperidin-1-yl)quinoline-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F2N3/c16-15(17)5-7-20(8-6-15)14-12(10-18)9-11-3-1-2-4-13(11)19-14/h1-4,9H,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVXKAVDPWSESHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(F)F)C2=NC3=CC=CC=C3C=C2C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4,4-Difluoropiperidin-1-yl)quinoline-3-carbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyanocyclopentyl)-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B2845533.png)

![N-(2,4-dimethoxyphenyl)-2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2845534.png)

![Lithium;8-methoxy-2-methylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B2845536.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3,5-dimethoxybenzamide](/img/structure/B2845544.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2845545.png)

![N-(3-chloro-4-methylphenyl)-2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)acetamide](/img/structure/B2845546.png)